molecular formula C12H18Cl2N4O B13144081 5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride

5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride

Cat. No.: B13144081
M. Wt: 305.20 g/mol
InChI Key: KEFLLGQGCSYCEF-UHFFFAOYSA-N
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Description

5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole typically involves multi-step procedures. One common method includes the reaction of 2,1,3-benzoxadiazole with 1-(2-chloroethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic effects. The benzoxadiazole core can interact with various enzymes, potentially inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Piperazin-1-ylethyl)-2,1,3-benzoxadiazole is unique due to its specific combination of a benzoxadiazole core and a piperazine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H18Cl2N4O

Molecular Weight

305.20 g/mol

IUPAC Name

5-(1-piperazin-1-ylethyl)-2,1,3-benzoxadiazole;dihydrochloride

InChI

InChI=1S/C12H16N4O.2ClH/c1-9(16-6-4-13-5-7-16)10-2-3-11-12(8-10)15-17-14-11;;/h2-3,8-9,13H,4-7H2,1H3;2*1H

InChI Key

KEFLLGQGCSYCEF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NON=C2C=C1)N3CCNCC3.Cl.Cl

Origin of Product

United States

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